molecular formula C15H20N2O3 B6539696 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide CAS No. 1060361-80-9

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide

Cat. No.: B6539696
CAS No.: 1060361-80-9
M. Wt: 276.33 g/mol
InChI Key: VKVYDXIHTQYEAR-UHFFFAOYSA-N
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Description

N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenyl ring substituted with a 2-methoxyethyl carbamoyl methyl group at the para position. The cyclopropane ring, a strained three-membered carbon structure, confers unique conformational rigidity and metabolic stability, making it a pharmacologically relevant scaffold.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-9-8-16-14(18)10-11-2-6-13(7-3-11)17-15(19)12-4-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVYDXIHTQYEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-(bromomethyl)benzoic acid with 2-methoxyethylamine to form an intermediate, which is then cyclized with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions.

    Substitution: The bromomethyl group in the precursor can be substituted with different nucleophiles to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the carbamoyl group can produce the corresponding amine derivative.

Scientific Research Applications

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyclopropane ring can induce strain in the molecular structure, affecting its reactivity and interactions with other molecules. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, highlighting key differences in substituents, synthesis, and functional properties.

Compound Name Key Structural Features Synthetic Yield Reported Applications/Properties Reference
This compound Para-substituted phenyl with 2-methoxyethyl carbamoyl methyl; cyclopropane carboxamide Not reported Hypothesized metabolic stability due to cyclopropane; potential kinase/GPCR targeting (inferred) N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Diethylamine, 4-methoxyphenoxy, and phenyl groups on cyclopropane 78% High synthetic efficiency; diastereomeric mixture (dr 23:1)
N-(2-Bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide (1f) Bromophenyl and methoxybenzyl substituents; methylcyclopropane Not reported Structural complexity with dual aromatic systems; possible CNS activity
Compound 40 (Benzodioxolyl-thiazole cyclopropanecarboxamide) Benzodioxolyl, diethylamino benzoyl, and thiazole groups 23% Low yield suggests synthetic challenges; potential anticancer/kinase inhibition
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) Piperidine and phenethyl groups; cyclopropane carboxamide Not reported Psychoactive opioid analog; high affinity for μ-opioid receptors
N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide Simple para-methoxy and ortho-methyl phenyl substituents Not reported Commercial availability (CAS 53712-68-8); potential intermediate for drug discovery
N-[5-({2-[(2-Methoxyphenyl)carbamoyl]ethyl}carbamoyl)-2-methylphenyl]cyclopropanecarboxamide 2-Methoxyphenyl carbamoyl chain; methylphenyl group Not reported Calculated LogD (5.5) indicates moderate lipophilicity; possible oral bioavailability
N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole ring with p-tolylaminoethyl and cyclopropane carboxamide Not reported Sulfur-containing heterocycle; potential antibacterial/antifungal activity

Key Observations:

Synthetic Efficiency : The diethyl-substituted analog (78% yield) demonstrates superior synthetic efficiency compared to the benzodioxolyl-thiazole derivative (23% yield), likely due to fewer steric or electronic challenges .

Structural Complexity vs. Bioactivity : Cyclopropylfentanyl’s piperidine-phenethyl motif confers potent opioid activity, whereas simpler analogs (e.g., N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide) lack reported pharmacological data, highlighting the role of substituents in target engagement .

Lipophilicity and Drug-Likeness : The 2-methoxyphenyl carbamoyl derivative (LogD 5.5) exhibits balanced lipophilicity for membrane permeability, contrasting with sulfur-containing thiazole analogs, which may face metabolic instability .

Diastereomerism : The diastereomeric mixture (dr 23:1) in the N,N-diethyl analog underscores the importance of stereochemical control in optimizing pharmacokinetic profiles .

Research Findings and Implications

  • Cyclopropane Rigidity: Cyclopropane rings enhance resistance to oxidative metabolism, as seen in cyclopropylfentanyl’s prolonged half-life compared to non-cyclopropane opioids .
  • Substituent Effects : Para-substituted electron-donating groups (e.g., methoxy in ) improve solubility, while bulky aromatic systems (e.g., benzodioxolyl in ) may hinder synthetic scalability.
  • Computational Modeling : Tools like AutoDock Vina () could predict binding modes of the target compound to kinases or GPCRs, though experimental validation is required .

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